molecular formula C10H14S B13974080 2-Butylthiophenol

2-Butylthiophenol

Katalognummer: B13974080
Molekulargewicht: 166.29 g/mol
InChI-Schlüssel: AXWKRUFUAGYTHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenethiol, 2-butyl-, also known as 2-butylbenzenethiol, is an organosulfur compound with the molecular formula C10H14S. It is a derivative of benzenethiol, where a butyl group is attached to the second carbon of the benzene ring. This compound is known for its distinct sulfurous odor and is used in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzenethiol, 2-butyl-, typically involves the alkylation of benzenethiol with a butyl halide. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The general reaction scheme is as follows:

C6H5SH+C4H9XC6H4(C4H9)SH+HXC_6H_5SH + C_4H_9X \rightarrow C_6H_4(C_4H_9)SH + HX C6​H5​SH+C4​H9​X→C6​H4​(C4​H9​)SH+HX

where (X) represents a halogen (e.g., chlorine or bromine).

Industrial Production Methods

Industrial production of benzenethiol, 2-butyl-, may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenethiol, 2-butyl-, undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

    Reduction: The thiol group can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for the reduction of the thiol group.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Substitution: Various substituted benzenethiols depending on the electrophile used.

    Reduction: The corresponding butylbenzene (C10H14).

Wissenschaftliche Forschungsanwendungen

Benzenethiol, 2-butyl-, has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in biological systems, particularly in the study of sulfur-containing biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of benzenethiol, 2-butyl-, involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity and protein function. The aromatic ring allows for π-π interactions with other aromatic systems, influencing molecular recognition and binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenethiol: The parent compound with a simpler structure.

    4-tert-Butylbenzenethiol: Another derivative with a tert-butyl group at the para position.

    Phenylthiol: A common name for benzenethiol.

Uniqueness

Benzenethiol, 2-butyl-, is unique due to the presence of the butyl group, which imparts different chemical and physical properties compared to other benzenethiol derivatives

Eigenschaften

Molekularformel

C10H14S

Molekulargewicht

166.29 g/mol

IUPAC-Name

2-butylbenzenethiol

InChI

InChI=1S/C10H14S/c1-2-3-6-9-7-4-5-8-10(9)11/h4-5,7-8,11H,2-3,6H2,1H3

InChI-Schlüssel

AXWKRUFUAGYTHB-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC=CC=C1S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.